molecular formula C10H12FN3O B1517633 4-(4-Amino-2-fluorophenyl)piperazin-2-one CAS No. 850369-93-6

4-(4-Amino-2-fluorophenyl)piperazin-2-one

Cat. No. B1517633
CAS RN: 850369-93-6
M. Wt: 209.22 g/mol
InChI Key: MRYWNAHALSWFMM-UHFFFAOYSA-N
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Description

“4-(4-Amino-2-fluorophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H12FN3O and a molecular weight of 209.22 g/mol. It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C (OC (C) (C)C)N1CCN (C (C (F)=C2)=CC=C2N)CC1 .

Scientific Research Applications

Fluorescent Logic Gates for Cellular Probing

Compounds designed with 4-amino-N-aryl-1,8-naphthalimide fluorophore, piperazine receptor, and an aryl group demonstrate reconfigurable fluorescent logic gates based on solvent polarity. These molecules show potential as tools for investigating cellular microenvironments and protein interfaces, highlighting a novel approach for the development of diagnostic and research tools in cellular biology (Gauci & Magri, 2022).

Alzheimer's Disease Research

A specific serotonin 1A (5-HT1A) receptor probe was utilized in PET imaging to quantify receptor densities in Alzheimer's disease patients, offering insights into the neurochemical alterations associated with the disease. This research underscores the importance of 4-(4-Amino-2-fluorophenyl)piperazin-2-one derivatives in understanding and diagnosing neurodegenerative disorders (Kepe et al., 2006).

Antimicrobial and Antifungal Activities

Novel triazole derivatives, including those derived from 4-amino-2-fluorophenyl piperazine, have shown antimicrobial activities, indicating potential for developing new antimicrobial agents. This reflects the compound's versatility in contributing to the fight against microbial resistance (Bektaş et al., 2007).

Anti-proliferative Properties Against Cancer

Derivatives of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, synthesized using this compound, have demonstrated potent cytotoxic activity against colorectal cancer cell lines, inducing apoptosis and cell cycle arrest. This suggests the compound's utility in developing new chemotherapeutic agents (Ahagh et al., 2019).

Mechanism of Action

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would play a crucial role in determining the bioavailability of the compound. These factors can be influenced by various chemical properties of the compound, such as its size, charge, polarity, and solubility .

The result of the compound’s action would depend on the specific cellular and molecular effects of its interaction with its target. This could range from changes in cell signaling and function to potential cytotoxic effects .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

4-(4-amino-2-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYWNAHALSWFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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